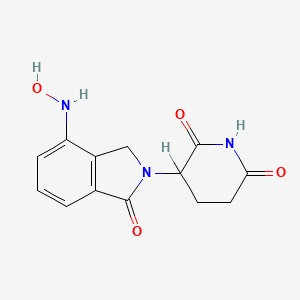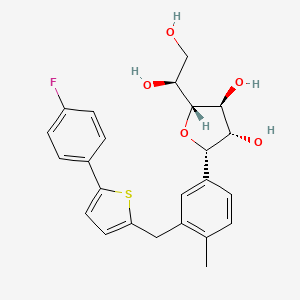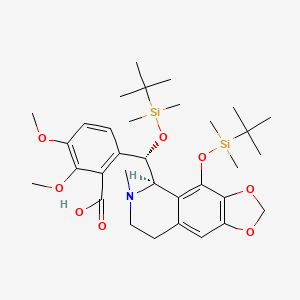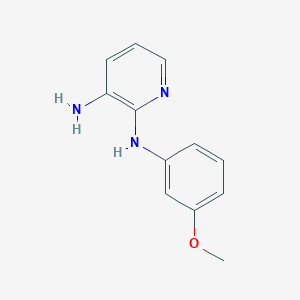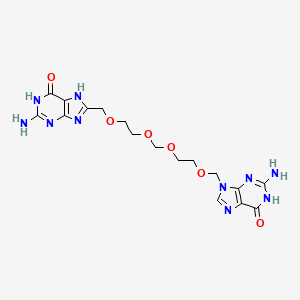
Acyclovir Formacetal Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acyclovir Formacetal Dimer is a derivative of acyclovir, a well-known antiviral drug. Acyclovir itself is a guanine nucleoside analogue that is widely used to treat infections caused by herpes viruses, including herpes simplex virus and varicella-zoster virus . The formacetal dimer variant of acyclovir is a more complex molecule, designed to enhance the properties of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir Formacetal Dimer involves the formation of a dimeric structure through the linkage of two acyclovir molecules via a formacetal bridge. This process typically involves the following steps:
Protection of Functional Groups: The hydroxyl groups of acyclovir are protected using suitable protecting groups.
Formation of Formacetal Linkage: The protected acyclovir molecules are then reacted with a formacetal-forming reagent under acidic or basic conditions to form the dimer.
Deprotection: The protecting groups are removed to yield the final this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Acyclovir Formacetal Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Acyclovir Formacetal Dimer has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nucleoside analogues.
Biology: The compound is used in studies related to viral replication and inhibition.
Medicine: It is investigated for its potential to enhance the antiviral properties of acyclovir.
Industry: The compound is used in the development of new antiviral drugs and formulations.
Mecanismo De Acción
The mechanism of action of Acyclovir Formacetal Dimer is similar to that of acyclovir. It involves the following steps:
Activation: The compound is phosphorylated by viral thymidine kinase to form the monophosphate derivative.
Conversion: The monophosphate is further converted to the diphosphate and triphosphate forms by cellular enzymes.
Inhibition: The triphosphate form inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Comparación Con Compuestos Similares
Acyclovir: The parent compound, widely used as an antiviral drug.
Ganciclovir: Another guanine nucleoside analogue with similar antiviral properties.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness: Acyclovir Formacetal Dimer is unique due to its dimeric structure, which may enhance its antiviral properties and stability compared to the parent compound .
Propiedades
Fórmula molecular |
C17H22N10O6 |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
2-amino-9-[2-[2-[(2-amino-6-oxo-1,7-dihydropurin-8-yl)methoxy]ethoxymethoxy]ethoxymethyl]-1H-purin-6-one |
InChI |
InChI=1S/C17H22N10O6/c18-16-23-12-10(14(28)25-16)21-9(22-12)5-30-1-3-32-8-33-4-2-31-7-27-6-20-11-13(27)24-17(19)26-15(11)29/h6H,1-5,7-8H2,(H3,19,24,26,29)(H4,18,21,22,23,25,28) |
Clave InChI |
XTMSEDMEGQGBFI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1COCCOCOCCOCC3=NC4=C(N3)C(=O)NC(=N4)N)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


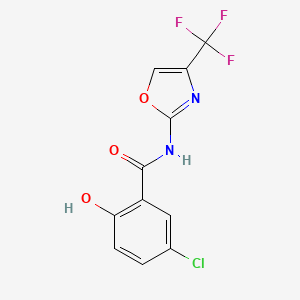
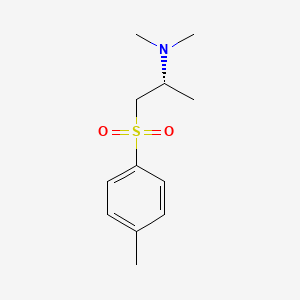
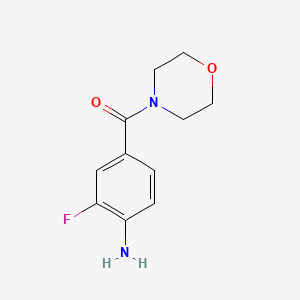


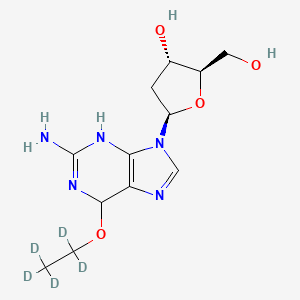
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
